Sodium Pyruvate (D3, 97-98%)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

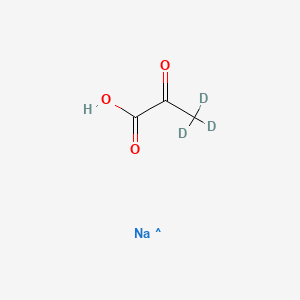

Sodium pyruvate (D3, 97-98%) is a deuterated form of sodium pyruvate, where three hydrogen atoms are replaced by deuteriumSodium pyruvate is commonly used in cell culture media as an additional energy source and has protective effects against hydrogen peroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pyruvate can be synthesized through various methods. One common method involves the recrystallization process. The steps include:

- Preparing an aqueous solution of sodium pyruvate by dissolving a crude product in purified water and filtering to remove inorganic impurities.

- Adding the aqueous solution to an ice bath containing anhydrous ethanol, leading to crystallization and precipitation of sodium pyruvate.

- Filtering, drying under reduced pressure, sieving, and pulverizing to obtain the pure white solid sodium pyruvate .

Industrial Production Methods: The industrial production of sodium pyruvate involves similar steps but on a larger scale. The process is designed to be environmentally friendly, with recyclable solvents and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium pyruvate undergoes various chemical reactions, including:

Oxidation: Sodium pyruvate can act as a peroxide scavenger in aerobic oxidation reactions under carbene catalysis.

Reduction: It can be reduced to lactate under anaerobic conditions.

Substitution: Sodium pyruvate can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium pyruvate is used with ambient air as the sole oxidant under mild and green conditions.

Reduction: Enzymatic reduction using lactate dehydrogenase.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products:

Oxidation: Imidates and amidines from imines.

Reduction: Lactate.

Substitution: Various substituted pyruvates.

Scientific Research Applications

Sodium pyruvate (D3, 97-98%) has a wide range of applications in scientific research:

Mechanism of Action

Sodium pyruvate exerts its effects through several mechanisms:

Energy Production: It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle to produce ATP aerobically.

Antioxidant Properties: Acts as an endogenous antioxidant, neutralizing reactive oxygen species like hydrogen peroxide.

Metabolic Pathways: Involved in glycolysis and pyruvate dehydrogenase pathways, crucial for biological energy production.

Comparison with Similar Compounds

- Pyruvic acid

- Sodium lactate

- Sodium acetate

Sodium pyruvate (D3, 97-98%) stands out due to its unique properties and wide range of applications in various scientific fields.

Properties

Molecular Formula |

C3H4NaO3 |

|---|---|

Molecular Weight |

114.07 g/mol |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/i1D3; |

InChI Key |

DAQHMCWYXJEOCG-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)O.[Na] |

Canonical SMILES |

CC(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)